2-(2-Cyanophenoxy)acetamide
Overview
Description
“2-(2-Cyanophenoxy)acetamide” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.175 g/mol . The IUPAC name for this compound is also 2-(2-cyanophenoxy)acetamide .
Molecular Structure Analysis
The InChI code for “2-(2-Cyanophenoxy)acetamide” is 1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) . This compound contains a cyanophenoxy group attached to an acetamide group .Physical And Chemical Properties Analysis
“2-(2-Cyanophenoxy)acetamide” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Chemoselective Acetylation of 2-Aminophenol
The study by Magadum and Yadav (2018) highlights the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process, utilizing immobilized lipase as a catalyst, showcases the potential of using related acetamide compounds in the pharmaceutical synthesis of critical medications (Magadum & Yadav, 2018).
Synthesis and Characterization of Acetamide Derivatives
Yang Man-li (2008) synthesized novel acetamide derivatives starting from 3-fluoro-4-cyanophenol. These compounds were characterized for potential applications in developing new chemical entities with therapeutic activities (Yang Man-li, 2008).
Heterocyclic Synthesis
The works of Gouda et al. (2015) delve into the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis, emphasizing its role as an important intermediate for creating synthetically useful and novel heterocyclic systems. This research underscores the compound's significance in the development of new materials and pharmaceuticals (Gouda et al., 2015).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Rani et al. (2014) explored the development of new chemical entities, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. This study illustrates the therapeutic potential of acetamide derivatives in treating various conditions (Rani et al., 2014).
Photocatalytic Degradation of Pharmaceuticals
Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, using TiO2 nanoparticles, highlighting the environmental applications of acetamide compounds in the removal of pharmaceutical contaminants from water sources. This research is crucial for understanding the environmental impact and degradation pathways of acetamide-based drugs (Jallouli et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(2-cyanophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOYNMJXEHNYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493561 | |
Record name | 2-(2-Cyanophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenoxy)acetamide | |
CAS RN |
54802-12-9 | |
Record name | 2-(2-Cyanophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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